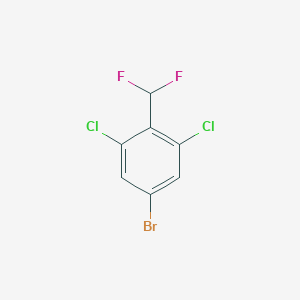

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrCl2F2 . It is a solid substance with a molecular weight of 275.91 . It is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 5-bromo-1,3-dichloro-2-fluoro-benzene involves several steps . The process begins with the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline . This is then reduced from 1,3-dichloro-2-fluoro-4-nitro-benzene . Another method involves feeding ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene can be represented by the formula C7H3BrCl2F2 . The average mass of the molecule is 275.91 Da .Physical And Chemical Properties Analysis

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene is a solid substance . It has a molecular weight of 275.91 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Organometallic Synthesis Applications

"1-Bromo-3,5-bis(trifluoromethyl)benzene" serves as a versatile starting material for organometallic synthesis, enabling the preparation of synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper. This illustrates the potential of halogenated benzene derivatives in facilitating the synthesis of complex organometallic compounds (Porwisiak & Schlosser, 1996).

Synthesis of Arylated Compounds

The palladium-catalyzed direct arylation of halouracils and halouracil nucleosides with arenes and heteroarenes, promoted by TBAF, showcases the utility of halogenated benzenes in synthesizing arylated derivatives, which are important in pharmaceutical research and development. This method avoids the need for arylboronic acid or stannane precursors, simplifying the synthesis of biologically active compounds (Liang, Gloudeman, & Wnuk, 2014).

Polymer Science

In the realm of polymer science, the synthesis of new fluorine-containing polyethers from highly fluorinated monomers, including derivatives of halogenated benzenes, highlights the application in creating materials with low dielectric constants, high thermal stability, and hydrophobic properties. These materials are valuable in electronics and coatings applications (Fitch et al., 2003).

Catalysis and Organic Transformations

The use of 1,3,5-tris(hydrogensulfato) benzene as a catalyst for the synthesis of bis(pyrazol-5-ol) derivatives showcases the potential of halogenated benzene derivatives in catalysis, offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions. This highlights the role of such compounds in facilitating efficient organic transformations (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-1,3-dichloro-2-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVFLLCBFOIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3-dichloro-2-(difluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)

![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)